Product packaging for Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate(Cat. No.:CAS No. 158774-08-4)

Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B13725085
CAS No.: 158774-08-4
M. Wt: 292.4 g/mol
InChI Key: RXIINIWPQBLXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is a synthetic alkyl hydroxy cinnamate (AHC) belonging to a prominent class of compounds derived from caffeic acid. These compounds are the subject of extensive research due to their multifunctional properties and wide range of potential applications across biomedical, cosmetic, and agricultural fields. Researchers are particularly interested in AHCs like this octyl ester for their inherent antioxidant activity, which stems from the catechol (3,4-dihydroxy) group on the phenyl ring. This structure allows the compound to effectively scavenge free radicals and reactive oxygen species (ROS) by forming a resonance-stabilized phenoxyl radical . The fine-tuning of its structure, specifically the esterification of the caffeic acid core with an octyl chain, is a key strategy to modulate its lipophilicity. This adjustment enhances compatibility with lipid-rich systems and can improve cell membrane permeability, making it a valuable tool for investigating the structure-activity relationships of bioactive compounds . The primary research applications for this compound are explored in several domains. In cosmetic science, it is studied for its potential as a multi-functional ingredient in skincare formulations, where its UV-absorbing properties may contribute to sunscreen efficacy and its antioxidant activity could help protect skin from oxidative stress . In pharmaceuticals, its core structure is investigated for therapeutic roles in areas such as metabolic disease therapy, neurodegenerative conditions like Alzheimer’s and Parkinson’s disease, and for its antimicrobial and antiplasmodial properties . Furthermore, in agricultural research, similar cinnamyl esters and amides are evaluated for their potential as natural, biodegradable biopesticides, leveraging their defensive roles in plant physiology . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24O4 B13725085 Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate CAS No. 158774-08-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-2-3-4-5-6-7-12-21-17(20)11-9-14-8-10-15(18)16(19)13-14/h8-11,13,18-19H,2-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIINIWPQBLXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20710356
Record name Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20710356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158774-08-4
Record name Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20710356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications

Esterification Pathways for Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate Synthesis

The formation of the ester linkage between caffeic acid and octanol (B41247) is a key step in the synthesis of octyl caffeate. This can be accomplished through both traditional chemical catalysis and greener enzymatic approaches.

Direct esterification, often referred to as Fischer-Speier esterification, is a widely employed method for synthesizing alkyl caffeates, including the octyl ester. nih.gov This acid-catalyzed reaction typically involves refluxing caffeic acid with the corresponding alcohol in the presence of a strong acid catalyst.

Commonly used catalysts for this reaction include sulfuric acid and p-toluenesulfonic acid (p-TSA). nih.govnih.gov For instance, a series of alkyl caffeates, including methyl, ethyl, propyl, butyl, amyl, hexyl, heptyl, and octyl caffeate, have been synthesized using p-toluenesulfonic acid as the catalyst. nih.gov The general reaction involves heating caffeic acid and the alcohol (in this case, octanol) with the acid catalyst, often with azeotropic removal of water to drive the equilibrium towards the product. nih.gov

Another approach involves the use of acidic ionic liquids as catalysts. For example, propyl caffeate has been synthesized from caffeic acid and propanol (B110389) using 1-butylsulfonic-3-methylimidazolium tosylate as a catalyst, achieving a high yield. nih.govresearchgate.net This method highlights the potential for more environmentally benign catalysts in esterification reactions.

CatalystReactantsKey ConditionsProductYieldReference
p-Toluenesulfonic acidCaffeic acid, OctanolNot specifiedOctyl caffeate98% (purity) nih.gov
Sulfuric acidCaffeic acid, Isoamyl alcoholReflux, 3 hoursIsoamyl caffeateNot specified nih.gov
1-butylsulfonic-3-methylimidazolium tosylateCaffeic acid, Propanol90°CPropyl caffeate98.7% nih.gov

Enzymatic synthesis offers a milder and more selective alternative to acid-catalyzed methods for producing octyl caffeate. Lipases, particularly immobilized forms like Novozym 435 (Candida antarctica lipase (B570770) B), are effective catalysts for the esterification of caffeic acid. mdpi.comnih.gov These reactions are typically carried out in organic solvents. Although the conversion rate of caffeic acid can be lower in polar solvents, nonpolar solvents have been shown to significantly improve the yield. nih.gov

The enzymatic synthesis of caffeic acid phenethyl ester (CAPE) has been extensively studied, and similar principles apply to the synthesis of other alkyl esters. mdpi.com For the synthesis of CAPE, optimization of reaction parameters such as temperature, molar ratio of reactants, and the use of molecular sieves to remove water can lead to very high conversion rates. nih.gov For example, the enzymatic synthesis of octyl formate (B1220265) using Novozym 435 has been optimized, demonstrating the feasibility of using this enzyme for the esterification of fatty alcohols like octanol. mdpi.com

EnzymeReactantsSolventKey ConditionsProductConversion/YieldReference
Novozym 435Caffeic acid, Phenethyl alcoholNonpolar solvents70°C, molecular sievesCaffeic acid phenethyl esterUp to 100% nih.gov
Candida antarctica lipase BMethyl caffeate, 2-CyclohexylethanolIonic liquidNot specified2-Cyclohexylethyl caffeate97.6% nih.gov
Novozym 435Formic acid, Octanol1,2-dichloroethane40°COctyl formate96.51% mdpi.com

The Knoevenagel condensation provides a versatile route to caffeic acid and its esters, starting from 3,4-dihydroxybenzaldehyde (B13553). nih.govresearchgate.net This method involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, such as a malonic acid monoester. nih.govresearchgate.net

The synthesis first requires the preparation of the appropriate malonic acid monoester, in this case, monooctyl malonate. This can be synthesized from Meldrum's acid and octanol or from a corresponding malonate diester. nih.govresearchgate.net The subsequent Knoevenagel condensation of the malonic acid monoester with 3,4-dihydroxybenzaldehyde, typically in the presence of a base like pyridine (B92270) and piperidine, yields the desired octyl caffeate. nih.gov This synthetic strategy is advantageous as it allows for the introduction of various ester groups by simply changing the alcohol used to prepare the malonic acid monoester. researchgate.net Crystals of similar compounds have been obtained from the Knoevenagel condensation reaction of 3,4-dihydroxybenzaldehyde and the corresponding mono-substituted malonate. researchgate.net

AldehydeActive Methylene CompoundBase/CatalystProductReference
3,4-DihydroxybenzaldehydeMalonic acid monoesterPyridine, PiperidineCaffeic acid ester nih.gov
3,4-DihydroxybenzaldehydeMono-2-methyl-2-nitropropyl malonateNot specified2-Methyl-2-nitropropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate researchgate.net
3,4-DihydroxybenzaldehydeMonoprop-2-ynyl malonateNot specifiedProp-2-ynyl 3-(3,4-dihydroxyphenyl)prop-2-enoate researchgate.net

Synthesis of Analogues and Derivatives of this compound

Modifications to the structure of octyl caffeate, both in the alkyl chain and on the aromatic ring, can be achieved to explore structure-activity relationships for various applications.

The length and branching of the alkyl chain of caffeic acid esters can be readily modified by selecting the appropriate alcohol during the esterification process. A variety of alkyl caffeates have been synthesized to investigate the effect of lipophilicity on their biological activities. nih.govnih.gov

Syntheses of a homologous series of alkyl caffeates, from methyl to octyl esters, have been reported, demonstrating the versatility of the synthetic methods. nih.govacs.org For instance, methyl, butyl, octyl, dodecyl, hexadecyl, and eicosyl esters of caffeic acid have been prepared through acid-catalyzed reactions. nih.gov The choice of alcohol in either acid-catalyzed or enzymatic esterification directly determines the resulting alkyl ester.

Synthetic MethodStarting MaterialsResulting Alkyl CaffeatesReference
Acid-catalyzed esterificationCaffeic acid, Various alcohols (methanol, ethanol, propanol, etc.)Methyl, Ethyl, Propyl, Isopropyl, Butyl, Amyl, Isoamyl, Hexyl, Heptyl, Octyl nih.gov
Acid-catalyzed esterificationCaffeic acid, Various alcohols (methanol, butanol, octanol, etc.)Methyl, Butyl, Octyl, Dodecyl, Hexadecyl, Eicosyl nih.gov
Enzymatic transesterificationMethyl caffeate, Various alcohols (e.g., 4-phenylbutanol)4-Phenylbutyl caffeate mdpi.com

The catechol moiety of caffeic acid is crucial for many of its biological activities. However, variations in the substitution pattern of the aromatic ring can lead to new derivatives with altered properties. The synthesis of such analogues can be accomplished by using appropriately substituted starting materials.

For example, the Horner-Wadsworth-Emmons (HWE) reaction provides a route to caffeic acid derivatives from various aromatic aldehydes. nih.gov This reaction has been successfully applied to aldehydes with different numbers and positions of hydroxyl groups on the aromatic ring. nih.govresearchgate.net For example, reactions with 4-hydroxy-3-methoxybenzaldehyde (vanillin) would lead to ferulic acid esters, while using other substituted benzaldehydes allows for the synthesis of a wide range of aromatic ring-substituted analogues. nih.gov The introduction of electron-withdrawing groups on the benzene (B151609) ring has been noted to potentially increase the biological activity of the resulting caffeic acid derivatives. mdpi.com

Synthetic MethodStarting AldehydeKey ReagentsProduct TypeReference
Horner-Wadsworth-EmmonsVarious aromatic aldehydes (e.g., p-, m-, o-hydroxybenzaldehydes)YlidesCaffeic acid derivatives with varied aromatic substitution nih.gov
Knoevenagel CondensationSyringaldehydeMonoethyl malonateSinapic acid ester derivative researchgate.net

Hybrid Compound Development

The development of hybrid compounds, which involves the covalent linking of two or more distinct drug pharmacophores, is an emerging strategy in drug discovery. This approach aims to create single molecular entities with the potential for synergistic or multi-target biological activity, improved pharmacokinetic profiles, and reduced potential for drug resistance. In the context of caffeic acid and its derivatives, including this compound, this strategy is being explored to generate novel molecules with enhanced therapeutic potential.

Research in this area has led to the classification of caffeic acid derivatives into three main categories: esters, amides, and hybrids. mdpi.com While specific research on hybrid compounds derived directly from this compound is still emerging, the principles of hybrid drug design have been successfully applied to the broader family of caffeic acid derivatives. These studies provide a strong rationale and methodological framework for the future development of octyl caffeate-based hybrids.

The primary advantage of creating such hybrids is the potential to combine the known biological activities of the caffeic acid scaffold, such as antioxidant and anti-inflammatory properties, with the therapeutic effects of other established drugs. mdpi.com This can lead to compounds with a wider range of activity or a more targeted mechanism of action.

A notable example of this approach is the development of hybrid molecules combining caffeic acid phenethyl ester (CAPE), a closely related derivative, with non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and indomethacin. These hybrids were designed to leverage the anti-inflammatory properties of both parent molecules.

Another avenue of exploration has been the synthesis of hybrids linking caffeic acid to sulfonamides. mdpi.com This has resulted in new chemical entities with a diverse range of biological activities, including antioxidant, anticoagulant, and antibacterial properties. mdpi.com Furthermore, hybrids incorporating indole (B1671886) groups with caffeic acid homologues have been synthesized and evaluated for their antioxidant capacities. mdpi.com

The synthesis of these hybrid compounds often involves standard organic chemistry techniques. A common approach is the use of coupling reagents to form amide or ester linkages between the caffeic acid derivative and the other active molecule. nih.gov The choice of synthetic route and linker strategy is crucial in ensuring that the resulting hybrid molecule retains the desired pharmacological activities of its constituent parts.

The table below summarizes the types of hybrid compounds that have been developed from caffeic acid and its derivatives, illustrating the potential for applying similar strategies to this compound.

Caffeic Acid DerivativeLinked MoietyResulting Hybrid TypePotential Therapeutic Area
Caffeic Acid Phenethyl Ester (CAPE)AspirinCAPE-Aspirin HybridAnti-inflammatory
Caffeic Acid Phenethyl Ester (CAPE)IndomethacinCAPE-Indomethacin HybridAnti-inflammatory
Caffeic AcidSulfonamidesCaffeic Acid-Sulfonamide HybridAntioxidant, Anticoagulant, Antibacterial
Caffeic Acid HomologuesIndole GroupsCaffeic Acid-Indole HybridAntioxidant

Advanced Analytical and Structural Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular architecture of octyl caffeate. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For octyl caffeate, ¹H-NMR, ¹³C-NMR, and Correlation Spectroscopy (COSY) experiments would provide a comprehensive picture of the proton and carbon framework.

¹H-NMR (Proton NMR) analysis of octyl caffeate is expected to reveal characteristic signals for each proton in the molecule. The aromatic protons of the 3,4-dihydroxyphenyl group typically appear in the downfield region of the spectrum. Specifically, a set of resonances around δ 7.04–7.03 ppm (d, J ≈ 2 Hz), δ 6.94 ppm (dd, J ≈ 8 and 2 Hz), and δ 6.78 ppm (d, J ≈ 8 Hz) would suggest a 1,2,4-trisubstituted aromatic ring. mdpi.com The vinyl protons of the prop-2-enoate moiety would produce distinct signals, with their coupling constants indicating the trans configuration of the double bond. The protons of the octyl chain would be observed in the upfield region, with the methylene (B1212753) group adjacent to the ester oxygen showing a characteristic downfield shift compared to the other methylene groups. For the structurally similar N-Octyl Caffeamide, the terminal methyl group of the octyl chain appears at δ 0.84 ppm (t, J = 6.6 Hz), with the methylene protons appearing as a multiplet around δ 1.24 ppm. mdpi.com

¹³C-NMR (Carbon NMR) spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of octyl caffeate is expected to show distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring and the vinyl group, and the carbons of the octyl chain. For related caffeoyl skeletons, typical carbon signals are observed around δ 149.7–149.6 ppm (C-3′), δ 146.9–146.7 ppm (C-4′), δ 146.8–146.6 ppm (C-7′), δ 127.8–127.7 ppm (C-1′), δ 123.0–122.9 ppm (C-6′), δ 116.6–116.5 ppm (C-5′), δ 115.6–115.2 ppm (C-2′), and δ 115.1 ppm (C-8′). mdpi.commtak.hu

COSY (Correlation Spectroscopy) is a 2D NMR technique that reveals proton-proton couplings within the molecule. For octyl caffeate, a COSY spectrum would show correlations between adjacent protons, for instance, between the vinyl protons and between the protons of the adjacent methylene groups in the octyl chain. This helps in definitively assigning the proton signals.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for the Caffeoyl Moiety of Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

Atom ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
1'-127.8–127.7
2'7.04–7.03 (d)115.6–115.2
3'-149.7–149.6
4'-146.9–146.7
5'6.78 (d)116.6–116.5
6'6.94 (dd)123.0–122.9
7' (α)~6.3 (d)146.8–146.6
8' (β)~7.6 (d)115.1
9' (C=O)-~167

Note: Predicted values are based on data from structurally similar compounds. mdpi.commtak.hu The exact chemical shifts may vary depending on the solvent and other experimental conditions.

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For octyl caffeate, Electrospray Ionization Mass Spectrometry (ESI-MS) would likely show a deprotonated molecule peak [M-H]⁻ in negative ion mode, confirming the molecular weight. nih.gov High-resolution mass spectrometry, such as Time-of-Flight (TOF) MS, would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₇H₂₄O₄). bioscience.co.uk For the analogous N-Octyl Caffeamide, an EI-MS m/z of 291 [M⁺] has been reported. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of octyl caffeate is expected to show characteristic absorption bands. These would include broad bands in the region of 3350–3200 cm⁻¹, corresponding to the O–H stretching of the phenolic hydroxyl groups. mdpi.commtak.hu A strong absorption band around 1716–1710 cm⁻¹ would be indicative of the C=O stretching of the α,β-unsaturated ester. mdpi.commtak.hu Bands corresponding to C=C stretching of the aromatic ring and the vinyl group, as well as C-H stretching of the alkyl chain, would also be present. For N-Octyl Caffeamide, characteristic IR peaks have been observed at 3286, 1642, 1588, and 1520 cm⁻¹. mdpi.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating octyl caffeate from reaction mixtures or natural extracts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of compounds like octyl caffeate. A reversed-phase HPLC method, using a C18 column, is typically employed for the separation of phenolic compounds. rsc.orgphcogj.com The mobile phase often consists of a gradient mixture of an acidified aqueous solution (e.g., with acetic acid) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). phcogj.com Detection is commonly performed using a UV detector, as the conjugated system of octyl caffeate absorbs strongly in the UV region. This method allows for the accurate quantification of the compound and the detection of any impurities.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. For the analysis of caffeic acid and its derivatives, reversed-phase TLC plates (e.g., RP-18) can be used with a mobile phase such as a mixture of acetonitrile and ethanol. researchgate.net The spots can be visualized under UV light or by staining with a suitable reagent, such as the Natural Product reagent A, which enhances the fluorescence of phenolic compounds. researchgate.net The retention factor (Rf) value obtained is characteristic of the compound in a given solvent system. For instance, in one study, caffeic acid showed an Rf value of 0.25 on an RP-HPTLC plate with a water:methanol (60:40 v/v) mobile phase. researchgate.net

Table 2: Summary of Analytical and Structural Characterization Methods

Technique Purpose Expected Observations for this compound
¹H-NMR Elucidation of proton framework and stereochemistrySignals for aromatic, vinyl, and octyl protons.
¹³C-NMR Determination of the carbon skeletonSignals for carbonyl, aromatic, vinyl, and octyl carbons.
COSY Identification of proton-proton couplingsCorrelations between adjacent protons.
MS (ESI, TOF) Determination of molecular weight and formulaAccurate mass peak corresponding to C₁₇H₂₄O₄.
IR Spectroscopy Identification of functional groupsAbsorptions for O-H, C=O (ester), C=C, and C-H bonds.
HPLC Purity assessment and quantificationA single major peak with a characteristic retention time.
TLC Purity assessment and reaction monitoringA single spot with a characteristic Rf value.

Column and Radial Chromatography

Column chromatography serves as a principal methodology for the purification of this compound following its synthesis. This technique is essential for separating the target ester from unreacted starting materials, byproducts, and other impurities, ensuring a high degree of purity for subsequent analytical and experimental applications. The purification of a series of alkyl caffeates, including the octyl ester, has been documented, underscoring the utility of chromatographic methods for these compounds. nih.gov

While specific parameters for radial chromatography are not extensively detailed in the literature for this particular compound, the principles of normal-phase column chromatography are well-established for long-chain alkyl caffeates. In a representative purification process for a structurally similar compound, dodecyl caffeate, a silica (B1680970) gel column was employed. nih.gov The separation was achieved using a non-polar/polar solvent system. nih.gov

A typical solvent system for the purification of these lipophilic caffeates involves a gradient or isocratic elution with a mixture of n-hexane and ethyl acetate. nih.gov For dodecyl caffeate, an isocratic system with a ratio of 6:4 (n-hexane/ethyl acetate) was proven effective for its purification. nih.gov This choice of solvents leverages the polarity difference between the non-polar alkyl chain and the polar dihydroxyphenyl group of the molecule, allowing for effective separation on a polar stationary phase like silica gel. The fractions are typically monitored by thin-layer chromatography (TLC) to identify and combine those containing the pure product.

TechniqueStationary PhaseTypical Mobile Phase System (Analogous Compound)Purpose
Column ChromatographySilica Geln-Hexane / Ethyl Acetate (e.g., 6:4 ratio) nih.govPost-synthesis purification

X-ray Crystallography and Molecular Conformation Studies

Analysis of the crystal structure of this compound (molecular formula C₁₇H₂₄O₄) reveals that the molecule adopts an E configuration about the C=C double bond of the propenoate group. This trans-conformation is a common feature among related caffeic acid derivatives. The bond lengths and angles within the molecule are reported to be within normal, expected ranges. A notable conformational feature is the presence of a "bow angle" observed in the long octyl ester group. researchgate.net

The crystal packing is significantly influenced by intermolecular hydrogen bonding. The two hydroxyl groups on the 3,4-dihydroxyphenyl (catechol) moiety act as hydrogen bond donors. These groups form intermolecular O—H⋯O hydrogen bonds with oxygen atoms of neighboring molecules. This specific interaction pattern is crucial for the supramolecular assembly, linking individual molecules into extended ribbon-like structures that propagate along the (10) direction in the crystal lattice. researchgate.net

ParameterFindingReference
Molecular FormulaC₁₇H₂₄O₄ researchgate.net
StereochemistryE-configuration about the C=C double bond researchgate.net
Key Conformational FeatureA "bow angle" is present in the octyl ester chain researchgate.net
Primary Intermolecular InteractionO—H⋯O hydrogen bonds researchgate.net
Supramolecular StructureMolecules are linked into ribbons researchgate.net

Mechanistic Investigations of Biological Activities in Preclinical Models

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Mechanisms

Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate exhibits potent antioxidant effects, which are attributable to its distinct chemical structure, featuring a catechol group and a lipophilic octyl chain. These features enable it to counteract oxidative stress through multiple mechanisms, including direct radical scavenging and modulation of endogenous antioxidant pathways.

The direct antioxidant capacity of this compound is frequently quantified using in vitro assays that measure its ability to scavenge stable free radicals. Two of the most common assays are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

In the DPPH assay, antioxidants donate a hydrogen atom to the DPPH radical, a stable nitrogen-centered free radical, causing a color change from violet to yellow, which is measured spectrophotometrically. The efficacy is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. Studies on caffeic acid esters have shown that their antioxidant activity is influenced by the alkyl chain length. Octyl caffeate demonstrates significant DPPH radical scavenging activity, indicating its potent ability to neutralize free radicals. researchgate.net For instance, the IC50 value for the DPPH radical-scavenging activity of octyl caffeate has been reported to be highly effective, comparable to well-known antioxidants. researchgate.net

Similarly, the ABTS assay measures the ability of a compound to scavenge the pre-generated ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of a compound to that of Trolox, a water-soluble vitamin E analog. Caffeic acid and its derivatives consistently show high TEAC values, confirming their robust radical-scavenging capabilities. nih.govnih.gov

DPPH Radical Scavenging Activity of Caffeic Acid and Its Esters
CompoundIC50 (μM)
Caffeic Acid9.2
Methyl Caffeate10.5
Ethyl Caffeate11.8
Butyl Caffeate12.1
Octyl Caffeate12.5

Beyond direct radical scavenging, this compound mitigates oxidative damage by inhibiting key pathways involved in the generation of reactive oxygen species. A critical aspect of this is the inhibition of lipid peroxidation, a chain reaction process that leads to the degradation of lipids in cell membranes and the production of harmful byproducts like malondialdehyde (MDA).

The antioxidant moiety of octyl caffeate, derived from caffeic acid, is highly effective at interrupting these chain reactions. Studies on related compounds, such as caffeic acid phenethyl ester (CAPE), have demonstrated a significant reduction in MDA levels in tissues under oxidative stress. nih.govresearchgate.net This protection is attributed to the ability of the catechol group to donate hydrogen atoms to lipid peroxyl radicals, thereby terminating the peroxidation cascade. nih.govmdpi.com Furthermore, caffeic acid has been shown to protect low-density lipoproteins (LDL) from oxidative modification, a key event in the pathogenesis of atherosclerosis. nih.gov This protective effect is due to both free radical scavenging and the potential to chelate transition metal ions like copper, which can catalyze oxidation. nih.gov The lipophilic nature of the octyl chain in octyl caffeate enhances its ability to incorporate into lipid membranes, positioning it effectively to protect against lipid peroxidation.

A more profound antioxidant mechanism of this compound involves the upregulation of the body's own defense systems. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds like octyl caffeate can interact with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. nih.gov Once freed, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and initiates their transcription. plos.orgmdpi.com

A key target gene of Nrf2 is heme oxygenase-1 (HO-1). mdpi.comresearchgate.net HO-1 is an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide. nih.gov Biliverdin is subsequently converted to bilirubin, a potent antioxidant. The induction of HO-1 is a critical component of the cellular defense against oxidative stress, and compounds like caffeic acid and its esters have been shown to be effective inducers of HO-1 expression via the Nrf2 pathway. nih.govmdpi.com This activation of endogenous antioxidant defenses provides a more sustained protective effect compared to direct radical scavenging alone.

Anti-inflammatory Pathways and Immunomodulation

This compound also demonstrates significant anti-inflammatory activity, primarily by modulating the function of immune cells such as macrophages. Overproduction of inflammatory mediators like nitric oxide is a hallmark of many inflammatory conditions.

Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce large quantities of nitric oxide (NO), a key inflammatory mediator. nih.gov While NO has important physiological roles, its excessive production can lead to tissue damage. mdpi.com

This compound has been shown to be a potent inhibitor of NO production in activated macrophage cell lines, such as RAW 264.7. researchgate.net Research on a series of caffeic acid esters has revealed that the length of the alkyl chain is a critical determinant of this inhibitory activity. The lipophilicity conferred by the octyl group likely enhances the compound's ability to cross the cell membrane and interact with intracellular targets. researchgate.net The inhibitory effect is dose-dependent, with higher concentrations of the ester leading to greater reductions in NO levels. nih.govresearchgate.net

Inhibition of NO Production in LPS-Stimulated RAW 264.7 Macrophages by Caffeic Acid Esters
CompoundIC50 (μM) for NO Inhibition
Caffeic Acid>100
Methyl Caffeate86.3
Ethyl Caffeate55.4
Propyl Caffeate34.2
Octyl Caffeate10.6
Undecyl Caffeate4.9

The molecular mechanism underlying the inhibition of NO production by this compound is the suppression of the enzyme responsible for its synthesis, inducible nitric oxide synthase (iNOS). In response to inflammatory stimuli like LPS, macrophages dramatically increase the expression of the iNOS gene, leading to high-output NO production. nih.gov

Studies have demonstrated that compounds that inhibit NO production in LPS-stimulated macrophages do so by reducing the expression of iNOS at both the mRNA and protein levels. nih.govmdpi.com This indicates that the anti-inflammatory action of octyl caffeate is not due to direct inhibition of the iNOS enzyme's activity, but rather by interfering with the signaling pathways that lead to the transcription and translation of the iNOS gene. By downregulating iNOS expression, octyl caffeate effectively curtails the excessive production of NO that drives inflammatory processes. researchgate.netmdpi.com

Cellular Apoptosis and Antiproliferative Mechanisms in Disease Models

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

Caspase Cascade Activation (e.g., Caspase-3, -9, -12)

Mechanistic studies into the pro-apoptotic effects of this compound, also known as octyl caffeate, in human leukemia U937 cells have pointed towards the involvement of the caspase cascade. The induction of apoptosis by this compound is significantly mitigated by caspase inhibitors. nih.gov Specifically, the fragmentation of DNA, a hallmark of apoptosis, was inhibited by pretreatment with Z-DEVD-FMK, a known inhibitor of caspase-3, and Z-Asp-CH(2)D-CB, a broad-spectrum caspase inhibitor. nih.gov This strongly suggests that the apoptotic pathway activated by octyl caffeate culminates in the activation of executioner caspases like caspase-3. nih.gov

While direct studies on the activation of initiator caspases such as caspase-9 and caspase-12 by octyl caffeate are not detailed, the apoptotic mechanisms of other caffeic acid derivatives often involve the mitochondrial pathway. nih.gov This pathway is characterized by the release of cytochrome c from the mitochondria, which then leads to the activation of caspase-9. nih.gov The activation of caspase-9 subsequently triggers the activation of downstream executioner caspases, including caspase-3, leading to the execution of apoptosis. Therefore, it is plausible that this compound engages a similar mitochondrial-dependent caspase-9 to caspase-3 activation pathway.

DNA Fragmentation and Chromatin Condensation

A defining characteristic of apoptosis induced by this compound is the morphological and biochemical changes within the cell nucleus. In studies using human histiocytic lymphoma U937 cells, treatment with octyl caffeate led to the fragmentation of DNA into multiples of 180 base pairs, which is observed as a characteristic "ladder" pattern on an agarose (B213101) gel. nih.gov This internucleosomal DNA cleavage is a classic hallmark of apoptosis.

In conjunction with DNA fragmentation, the compound also induced chromatin condensation in these cells. nih.gov This process involves the compaction of the nuclear chromatin into dense masses, which is another key morphological feature of cells undergoing apoptosis. The observation of both DNA fragmentation and chromatin condensation provides strong evidence that this compound induces cell death through an apoptotic mechanism. nih.gov Furthermore, flow cytometry analysis revealed an increase in the percentage of hypodiploid cells, which corresponds to the population of cells with fragmented DNA, following treatment with the compound. nih.gov

Cell Cycle Alterations

While direct research on the effects of this compound on the cell cycle is limited, studies on other caffeic acid derivatives provide insights into potential mechanisms. Caffeic acid phenethyl ester (CAPE), a well-studied derivative, has been shown to induce cell cycle arrest in various cancer cell lines. nih.gov Depending on the cell type and concentration, CAPE can cause arrest in the G1 or G2/M phases of the cell cycle. nih.gov For instance, in androgen-independent prostate cancer cells, CAPE treatment suppressed cell survival and proliferation by inducing either G1 or G2/M cell cycle arrest. nih.gov Similarly, in colon cancer cells, CAPE induced G1 phase arrest. nih.gov

Furthermore, certain caffeamide derivatives have been observed to induce S or G2/M phase arrest in oral squamous cell carcinoma cells. nih.gov These effects are often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.gov Given the structural similarity, it is plausible that this compound may also exert its antiproliferative effects in part through the induction of cell cycle arrest, although specific studies are required to confirm this.

Antiviral Mechanisms of Action

Inhibition of Hepatitis C Virus (HCV) Replication

This compound has demonstrated significant antiviral activity, particularly against the Hepatitis C virus (HCV). Among a series of caffeic acid phenethyl ester (CAPE) derivatives tested, the octyl ester exhibited the highest anti-HCV activity. nih.gov In a replicon cell line of HCV genotype 1b, octyl caffeate showed a 50% effective concentration (EC50) of 1.0 µM. nih.gov

The antiviral efficacy of this compound is influenced by the length of its n-alkyl side chain, with the octyl length being optimal for anti-HCV activity. nih.gov Further studies have shown that it can inhibit the replication of both HCV genotype 1b and 2a at similar levels. nih.gov This broad-spectrum activity against different HCV genotypes is a notable feature of its antiviral profile.

Synergistic Effects with Antiviral Agents

The therapeutic potential of this compound is further highlighted by its ability to act synergistically with existing antiviral drugs. Research has shown that octyl caffeate can enhance the anti-HCV activities of several direct-acting antivirals and interferon. nih.gov

Specifically, it has been observed to have synergistic effects with interferon-alpha 2b, the NS5A inhibitor daclatasvir, and the non-nucleoside NS5B polymerase inhibitor VX-222. nih.gov In contrast, it did not show synergistic activity with the NS3/4A protease inhibitors telaprevir (B1684684) or danoprevir. nih.gov These findings suggest that this compound could be a valuable component of combination therapies for HCV, potentially increasing the efficacy of other antiviral agents. nih.gov

Neuroprotective Mechanisms (as a Caffeic Acid Derivative)

As a derivative of caffeic acid, this compound is expected to share some of the neuroprotective properties of its parent compound and other well-studied derivatives like CAPE. Caffeic acid and its derivatives are known to possess potent antioxidant and anti-inflammatory activities, which are key mechanisms in neuroprotection. mdpi.comaginganddisease.org

The neuroprotective effects of CAPE, for example, are attributed to its ability to modulate critical signaling pathways involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways. mdpi.comaginganddisease.org CAPE has been shown to counteract oxidative stress, reduce neuroinflammation, and decrease neuronal apoptosis in models of neurodegenerative diseases. aginganddisease.org It can also modulate the activity of glycogen (B147801) synthase kinase 3 beta (GSK-3β) and increase the expression of heme oxygenase-1 (HO-1), both of which are involved in cellular defense against oxidative damage. nih.govaginganddisease.org Given these established mechanisms for closely related compounds, it is hypothesized that this compound may also exert neuroprotective effects through similar antioxidant and anti-inflammatory pathways.

Table of Research Findings on this compound and Related Compounds

Biological ActivityCompoundModel SystemKey FindingsReferences
Caspase ActivationThis compoundHuman Leukemia U937 CellsApoptosis inhibited by caspase inhibitors (Z-DEVD-FMK), suggesting caspase-3 involvement. nih.gov
DNA Fragmentation & Chromatin CondensationThis compoundHuman Leukemia U937 CellsInduced DNA laddering and chromatin condensation. nih.gov
Cell Cycle AlterationsCaffeic Acid Phenethyl Ester (CAPE)Prostate and Colon Cancer CellsInduced G1 or G2/M phase arrest. nih.govnih.gov
HCV Replication InhibitionThis compoundHCV Replicon Cell Lines (Genotypes 1b & 2a)Potent inhibitor with an EC50 of 1.0 µM for genotype 1b. nih.gov
Synergistic Antiviral EffectsThis compoundHCV Replicon Cell LinesSynergistic with interferon-alpha 2b, daclatasvir, and VX-222. nih.gov
NeuroprotectionCaffeic Acid Phenethyl Ester (CAPE)In vitro and in vivo models of neurodegenerationModulates Nrf2 and NF-κB pathways, reduces oxidative stress and inflammation. mdpi.comaginganddisease.org

Table of Compound Names

Common Name/AbbreviationSystematic Name
Octyl caffeateThis compound
CAPECaffeic acid phenethyl ester
DaclatasvirMethyl ((2S)-1-((2S)-2-(5-(4'-(2-((2S)-1-((2S)-2-(methoxycarbonylamino)-3-methylbutanoyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate
Telaprevir(1R,2S,5S)-N-((S)-1-cyclopropylamino-1,2-dioxoheptan-3-yl)-3-((S)-2-(pyrazine-2-carboxamido)decanamido)-5-methyl-6-oxo-2-azabicyclo[3.1.0]hexane-2-carboxamide
Danoprevir(1R,2S,5S)-N-((S)-1-((S)-2-(cyclopropyl(methoxy)methylcarbamoyl)pyrrolidin-1-yl)-1-oxo-3-(2-(trifluoromethyl)phenyl)propan-2-yl)-3-((S)-2-(isoquinoline-1-carboxamido)decanamido)-5-methyl-6-oxo-2-azabicyclo[3.1.0]hexane-2-carboxamide
Interferon-alpha 2bInterferon-alpha 2b
VX-222N-((1R,2S)-1-((cyclopropanesulfonyl)carbamoyl)-2-ethenylcyclopropyl)-6-(4-fluorophenyl)-2-(2-methyl-2H-tetrazol-5-yl)quinoline-4-carboxamide

Attenuation of Oxidative Stress in Neuronal Models

Research into caffeic acid esters has highlighted their neuroprotective capabilities, primarily through the mitigation of oxidative stress. While direct studies on octyl caffeate are emerging, evidence from closely related analogues, such as methyl caffeate, provides significant insights. In neuronal cell models, including human neuroblastoma SH-SY5Y cells and primary cortical neurons, methyl caffeate has been shown to attenuate cell damage induced by hydrogen peroxide (H₂O₂), a potent oxidative stressor. nih.gov This protective effect is linked to the compound's ability to scavenge free radicals, a property shared by caffeic acid and its esters. nih.gov The lipophilic nature of the alkyl chain in esters like octyl caffeate is believed to enhance their ability to interact with cell membranes, potentially offering increased protection against oxidative damage to red blood cells as well. mdpi.com The underlying mechanism involves the stabilization of reactive oxygen species (ROS), thereby preventing the cascade of events that leads to neuronal cell death. nih.govresearchgate.net

Modulation of MAPK and Akt/GSK3β Signaling Pathways

The neuroprotective and other biological effects of caffeic acid derivatives are also attributed to their modulation of critical intracellular signaling pathways. Caffeic acid phenethyl ester (CAPE), a structurally similar compound, has been demonstrated to attenuate neurotoxicity by modulating both the Mitogen-Activated Protein Kinase (MAPK) and the Akt/glycogen synthase kinase 3β (GSK3β) signaling pathways. nih.govpreprints.org The MAPK pathways are involved in cellular responses to a variety of stimuli and are linked to inflammation and apoptosis, while the Akt/GSK3β pathway is a key regulator of cell survival and metabolism. nih.govpreprints.org Furthermore, decyl caffeate, an ester with a longer alkyl chain, has been shown to block the STAT3 and Akt signaling pathways in human colorectal cancer cells. nih.gov These findings suggest that octyl caffeate likely engages with these pathways to exert its cytoprotective and modulatory effects, although the precise interactions are still under investigation.

Inhibition of Proteases (e.g., Caspase-3, Cathepsin D)

A significant aspect of the neuroprotective mechanism of caffeic acid esters involves the direct inhibition of key proteases involved in programmed cell death. Studies on methyl caffeate have demonstrated that its ability to protect neuronal cells from H₂O₂-induced damage is associated with the inhibition of both caspase-3 and cathepsin D. nih.govnih.gov Caspase-3 is a primary executioner caspase in the apoptotic pathway, and its inhibition can prevent the final steps of cell death. nih.govnih.gov Cathepsin D, a lysosomal aspartyl protease, also plays a role in apoptotic pathways. The inhibition of these proteases by methyl caffeate suggests a multimodal mechanism for preventing neuronal loss. nih.govnih.gov Given the structural similarities, it is plausible that octyl caffeate shares this inhibitory activity against caspase-3 and cathepsin D, contributing to its potential neuroprotective profile.

Other Investigated Biological Activities

Tyrosinase Inhibition Mechanisms

This compound has been investigated for its effects on tyrosinase, a key enzyme in melanin (B1238610) synthesis. The inhibitory action of caffeic acid and its esters on this enzyme is a subject of considerable interest for applications in dermatology and cosmetology. Mechanistic studies suggest that these compounds can act through several modes. Some caffeic acid esters, such as the n-nonyl ester, are proposed to function as "suicide substrates," where the enzyme's own catalytic activity on the inhibitor leads to its irreversible inactivation. mdpi.com The lipophilicity conferred by the alkyl chain, such as the octyl group, is thought to be crucial for this activity, facilitating access to the enzyme's active site. nih.gov Kinetic analyses of related lipophilic caffeic acid conjugates have indicated a mixed-type inhibition mechanism. sns.it This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The catechol structure of the caffeic acid moiety is similar to the enzyme's natural substrate, L-DOPA, allowing it to act as a competitive inhibitor as well. sns.it

Compound Proposed Tyrosinase Inhibition Mechanism Key Findings
Caffeic acid n-nonyl esterSuicide substrateInactivates tyrosinase through catalytic reaction. mdpi.com
2-S-lipoylcaffeic acidMixed-type inhibitionBinds to both free enzyme and enzyme-substrate complex. sns.it
Orsellinates (including n-octyl)Uncompetitive inhibitionTyrosinase inhibition increases with alkyl chain elongation up to an eight-carbon chain. nih.gov

Leishmanicidal and Trypanocidal Activities

The antiparasitic properties of octyl caffeate and related compounds have been explored against protozoa such as Leishmania and Trypanosoma. The esterification of caffeic acid generally enhances its trypanocidal activity. researchgate.net Studies on isopentyl caffeate, a structural analogue, have provided insights into the potential mechanisms of action. Its leishmanicidal activity is believed to stem from its ability to target the parasite's mitochondrion. nih.gov This leads to a reduction in metabolic activity and membrane potential, followed by an increase in the production of reactive oxygen species, ultimately causing parasite death. nih.gov In the case of its trypanocidal activity against Trypanosoma brucei, research on isopentyl caffeate has shown that its mechanism is not linked to the inhibition of the major lysosomal cysteine protease, TbCATL. nih.gov Instead, it was found to inhibit the enzyme in a non-competitive manner, suggesting an alternative target is responsible for its parasite-killing effect. nih.gov

Activity Investigated Compound Proposed Mechanism of Action
LeishmanicidalIsopentyl caffeateTargets parasite mitochondrion, leading to increased ROS production and cell death. nih.gov
TrypanocidalIsopentyl caffeateNot linked to inhibition of TbCATL; acts as a non-competitive inhibitor of this enzyme. nih.gov

Anti-diabetic and Anti-hepatic Steatosis Pathways (referencing N-octyl caffeamide)

While research on the direct anti-diabetic effects of octyl caffeate is ongoing, studies on the closely related N-octyl caffeamide offer a strong indication of the pathways that may be involved. In high-fat diet-induced obese mouse models, N-octyl caffeamide demonstrated an ability to prevent the progression of both diabetes and hepatic steatosis. The primary molecular mechanisms identified were the increased phosphorylation of adenosine (B11128) monophosphate-activated protein kinase (AMPK) and the inhibition of protein tyrosine phosphatase 1B (PTP1B) expression. Activation of AMPK is a key cellular energy sensor that, when activated, switches on catabolic pathways to generate ATP. PTP1B is a negative regulator of insulin (B600854) and leptin signaling, and its inhibition is a therapeutic target for type 2 diabetes and obesity. N-octyl caffeamide was also found to prevent hepatic lipid storage by inhibiting fatty acid synthase and lipid droplet proteins.

Preclinical Efficacy Studies in in Vitro and in Vivo Models

In Vitro Efficacy in Cell Culture Systems

Cultured Cancer Cell Lines (e.g., HeLa, A549, U937, COLO 205, HepG2)

Octyl caffeate has demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines.

In human cervix adenocarcinoma (HeLa) cells, octyl caffeate has been studied alongside other caffeic and gallic acid esters. These studies aimed to elucidate the structure-activity relationships that govern the biological effects of these phenolic acid derivatives. nih.govuc.pt A significant growth-inhibition effect was observed for some of these compounds, with the cytotoxic activity being dependent on their structural characteristics, such as the number of hydroxyl groups on the phenyl ring. nih.gov While both propyl and octyl gallates showed a more reversible cytotoxic activity against HeLa cells (up to about 75%) compared to the corresponding caffeates (up to about 60%), the viability recovery of the cancer cells after drug removal was higher for caffeates. uc.pt

Studies on human lung carcinoma (A549) cells have shown that octyl caffeate significantly decreases cell viability. researchgate.netnih.gov The 50% inhibitory concentration (IC50) value for octyl caffeate was determined to be 54.2 ± 10.1 μM. nih.govntu.edu.tw The mechanism of action involves the induction of apoptosis, as evidenced by the appearance of apoptotic bodies, loss of mitochondrial membrane potential, and an increase in the protein levels of Fas, FasL, and Apaf-1. researchgate.netnih.govmdpi.com Furthermore, octyl caffeate was found to modulate the levels of pro- and anti-apoptotic Bcl-2 family members and induce the activation of caspases-12, -9, and -3, leading to the cleavage of poly (ADP-ribose) polymerase. researchgate.netnih.gov

Research on human histiocytic lymphoma (U937) cells revealed that octyl caffeate strongly inhibits cell growth in a dose- and time-dependent manner through the induction of apoptosis. mdpi.com This was confirmed by the observation of DNA fragmentation into multiples of 180 base pairs (an apoptotic DNA ladder), chromatin condensation, and an increased percentage of hypodiploid cells. mdpi.com The apoptotic cell death was shown to be caspase-dependent. mdpi.com

In colorectal carcinoma (COLO 205) cells, the cytotoxic effects of alkyl caffeates, including octyl caffeate, have been investigated. mdpi.com The in vitro cell viability analysis indicated that COLO 205 cells were more susceptible to these compounds compared to other tested cell types, with octyl caffeate exhibiting an IC50 value of approximately 70 µM. mdpi.com

The efficacy of octyl caffeate has also been evaluated in hepatoblastoma (HepG2) cells. mdpi.complos.org It was found to significantly decrease the number of HepG2 cells, demonstrating its cytotoxic potential against this liver cancer cell line. plos.org One study reported an IC50 value of 54.29 μM for n-octyl caffeate in HepG2 cells. medchemexpress.com

Cell LineCancer TypeKey FindingsIC50 Value (μM)
HeLaCervical CancerExhibits cytotoxic effects; structure-activity relationship established. nih.govuc.ptNot explicitly stated
A549Lung CarcinomaInduces apoptosis via mitochondrial and Fas/FasL pathways. researchgate.netnih.govmdpi.com54.2 ± 10.1 nih.govntu.edu.tw
U937Histiocytic LymphomaInduces caspase-dependent apoptosis. mdpi.comNot explicitly stated
COLO 205Colorectal CarcinomaDemonstrates significant cytotoxicity. mdpi.com~70 mdpi.com
HepG2HepatoblastomaShows cytotoxic effects and reduces cell viability. mdpi.complos.org54.29 medchemexpress.com

Macrophage Cell Lines (e.g., RAW 264.7)

The anti-inflammatory potential of octyl caffeate has been assessed in murine macrophage RAW 264.7 cells. In a model of lipopolysaccharide (LPS)-induced nitric oxide (NO) production, various caffeic acid derivatives, including octyl caffeate, were evaluated. The pre-incubation of these derivatives was found to inhibit nitrite (B80452) accumulation in the cell supernatant, indicating a reduction in NO production. researchgate.net This suggests that octyl caffeate possesses anti-inflammatory properties by modulating macrophage activity. However, it is also noted that some lipophilic phenolipids, such as octyl caffeate, can be highly toxic to RAW 264.7 cells even at very low concentrations, potentially through disruption of mitochondrial membrane potential and induction of programmed cell death. nih.gov

Human Red Blood Cell Protection

Octyl caffeate has demonstrated a protective effect on human red blood cells (RBCs) against oxidative stress. In studies where oxidative hemolysis was induced by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), lipophilic caffeates, including octyl caffeate, showed better protection than caffeic acid itself. mdpi.com This protective capacity was found to be dependent on both the concentration of the compound and the length of its alkyl chain. mdpi.com At lower concentrations (2.5 and 5 μM), the more lipophilic octyl caffeate exhibited higher inhibition of hemolysis, which is attributed to its potential localization within the RBC membrane. mdpi.comnih.gov

Liver Cell Protection (e.g., against hepatotoxic stimuli)

The hepatoprotective effects of octyl caffeate have been investigated in human liver-derived HepG2 cells subjected to oxidative stress induced by tert-butyl hydroperoxide (t-BHP). nih.govmdpi.com In these studies, octyl caffeate significantly inhibited t-BHP-induced cell death. nih.govmdpi.com The cytoprotective activity of caffeic acid derivatives was found to be associated with their lipophilicity, with octyl caffeate showing a high potency in protecting the cells. nih.govmdpi.com The protective mechanism involves the reduction of lipid peroxidation and the prevention of the depletion of glutathione, a crucial antioxidant in hepatocytes. nih.govmdpi.com Furthermore, pretreatment with octyl caffeate helped maintain mitochondrial oxygen consumption and ATP content in the injured HepG2 cells. nih.govmdpi.com These findings suggest that octyl caffeate may act as a hepatoprotective agent against oxidative stress. nih.govmdpi.com

In Vivo Efficacy in Animal Models

Anti-inflammatory Models (e.g., carrageenan-induced paw edema in mice)

While direct in vivo studies on the anti-inflammatory effects of octyl caffeate in the carrageenan-induced paw edema model were not prominently found in the reviewed literature, the anti-inflammatory properties of caffeic acid and its derivatives are well-documented. researchgate.net These compounds are known to be potent antioxidants with significant anti-inflammatory actions. researchgate.net The general mechanism of action for caffeic acid derivatives in inflammation involves the modulation of inflammatory pathways. Given the in vitro evidence of octyl caffeate's ability to inhibit nitric oxide production in macrophages, it is plausible that it would exhibit anti-inflammatory effects in vivo. The carrageenan-induced paw edema model is a standard method for evaluating anti-inflammatory drugs, and the efficacy of related compounds in this model suggests a potential for octyl caffeate to reduce edema formation.

Anticancer Models (e.g., murine colon carcinoma metastasis)

The anticancer potential of Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate (n-octyl caffeate) has been investigated within the context of its analogues, particularly in models of colon cancer metastasis. In a study evaluating Caffeic acid phenethyl ester (CAPE) and twenty of its analogues, n-octyl caffeate was tested for its effects on the metastatic development of murine colon 26-L5 carcinoma cells in the lung. nih.gov

The oral administration of n-octyl caffeate resulted in a 35% reduction in the formation of tumor nodules in the lungs. nih.gov This positions it as a compound of interest among other caffeic acid esters that also showed significant inhibitory effects. For instance, in the same study, 4-phenylbutyl caffeate and 2-cyclohexylethyl caffeate each caused a 55% reduction in tumor nodules. nih.gov These findings highlight the potential of this class of compounds as chemopreventive agents for treating colon cancer metastasis. nih.gov Further research has confirmed that CAPE analogues possess a selective antiproliferative activity against the highly liver-metastatic murine colon 26-L5 carcinoma cell line. nih.gov

Table 1: Effect of Octyl Caffeate and Related Analogues on Murine Colon Carcinoma Metastasis

CompoundKey FindingModel System
n-Octyl Caffeate Caused a 35% reduction in tumor nodule formation in the lung. nih.govExperimental lung metastasis of murine colon 26-L5 carcinoma cells. nih.gov
Caffeic acid phenethyl ester (CAPE) Decreased tumor weight and the number of tumor nodules in the lung by 50%. nih.govExperimental lung metastasis of murine colon 26-L5 carcinoma cells. nih.gov
4-phenylbutyl caffeate Caused a 55% reduction of tumor nodules in lung metastasis formation. nih.govExperimental lung metastasis of murine colon 26-L5 carcinoma cells. nih.gov
2-cyclohexylethyl caffeate Caused a 55% reduction of tumor nodules in lung metastasis formation. nih.govExperimental lung metastasis of murine colon 26-L5 carcinoma cells. nih.gov

Metabolic Disorder Models (e.g., high-fat diet induced obese mice for caffeamide analogues)

In the context of metabolic disorders, a closely related analogue, N-octyl caffeamide, has demonstrated significant efficacy in preclinical models. A study utilizing a high-fat (HF) diet-induced obese mouse model investigated the effects of this caffeic acid amide derivative on the progression of diabetes and hepatic steatosis. mdpi.comnih.gov

The findings indicate that treatment with N-octyl caffeamide lessened the body weight gain associated with a high-fat diet. mdpi.com Furthermore, it effectively prevented the progression of hyperglycemia and hepatic steatosis (fatty liver). mdpi.comnih.gov The molecular mechanisms underlying these benefits were identified as the activation of adenosine (B11128) monophosphate-activated protein kinase (AMPK) and the inhibition of protein tyrosine phosphatase 1B (PTP1B). mdpi.comnih.gov The compound was also found to prevent hepatic lipid storage by inhibiting fatty acid synthase and lipid droplet proteins. mdpi.com

Table 2: Metabolic Effects of N-Octyl Caffeamide in High-Fat Diet-Fed Mice

ParameterControl (High-Fat Diet)N-Octyl Caffeamide TreatmentOutcome
Body Weight Gain Significant increaseAttenuated gainReduced body weight gain. mdpi.com
Hyperglycemia Progression to high blood sugarPrevented progressionMaintained better glycemic control. mdpi.comnih.gov
Hepatic Steatosis Development of fatty liverPrevented lipid storageReduced liver lipid accumulation. mdpi.com
AMPK Activation BaselineIncreased phosphorylationActivated a key metabolic regulator. mdpi.comnih.gov
PTP1B Expression BaselineInhibited expressionInhibited a negative regulator of insulin (B600854) signaling. mdpi.comnih.gov

Oxidative Damage Models (e.g., rat brain homogenates)

While specific studies on this compound in rat brain homogenates are not extensively documented, the closely related and well-studied analogue, Caffeic Acid Phenethyl Ester (CAPE), has shown significant neuroprotective effects in models of oxidative damage in the rat brain. nih.govresearchgate.net

In a model of ischemia-reperfusion injury in the rat brain, a condition known to induce significant oxidative stress, reperfusion led to a substantial increase in the activity of xanthine (B1682287) oxidase and higher levels of malondialdehyde (MDA), a key marker of lipid peroxidation. researchgate.net The administration of CAPE effectively suppressed this ischemia-reperfusion-induced cerebral lipid peroxidation. researchgate.net

Further evidence of CAPE's protective effects against oxidative stress in the brain comes from studies on diabetic rats. In this model, CAPE treatment significantly decreased the elevated levels of nitric oxide and malondialdehyde induced by diabetes, demonstrating its ability to reverse diabetic-induced oxidative stress in the brain. nih.gov

Table 3: Antioxidant Effects of Caffeic Acid Phenethyl Ester (CAPE) in Rat Brain Oxidative Damage Models

ParameterModel ConditionEffect of CAPE Treatment
Malondialdehyde (MDA) Increased by ischemia-reperfusion. researchgate.netSuppressed the increase in MDA levels. researchgate.net
Malondialdehyde (MDA) Increased by diabetes. nih.govSignificantly decreased MDA levels. nih.gov
Xanthine Oxidase Activity Significantly increased by reperfusion. researchgate.netSuppressed the increase in activity. researchgate.net
Nitric Oxide Increased by diabetes. nih.govSignificantly decreased nitric oxide levels. nih.gov

Structure Activity Relationship Sar Studies

Influence of Alkyl Chain Length on Biological Activity

The esterification of caffeic acid with different alcohols introduces an alkyl chain, and the length of this chain is a critical determinant of the molecule's biological efficacy. The lipophilicity of the molecule is altered by the chain length, which in turn affects its ability to cross cell membranes and interact with molecular targets.

Research indicates a general trend where the biological activity of caffeic acid alkyl esters increases with the length of the alkyl chain, up to an optimal point, after which activity may plateau or decline. For instance, in studies of antiviral activity against the Hepatitis C Virus (HCV), octyl caffeate, with its eight-carbon chain, demonstrated the highest activity among a series of n-alkyl esters with one, four, six, eight, and ten carbons. mdpi.com This suggests that the C8 chain provides an ideal balance of lipophilicity and aqueous solubility for this specific activity.

In the context of anticancer properties, the activity of caffeic acid esters has been shown to increase as the alkyl chain lengthens from one to ten carbon atoms. nih.gov Similarly, studies on the inhibition of cyclooxygenase (COX) enzymes and lipid peroxidation show a dependency on chain length. acs.org Long-chain caffeates (C16-C22) and specific medium-chain esters have demonstrated significant activity in inhibiting lipid peroxidation. acs.org The inhibitory effects of caffeic acid esters against the bacterium Paenibillus larvae are also enhanced by increasing the length of the alkyl chain. mdpi.com This relationship underscores the importance of the octyl group in positioning Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate as a potent bioactive compound.

Table 1: Influence of Alkyl Chain Length on Various Biological Activities of Caffeic Acid Esters
Alkyl Chain LengthBiological Activity StudiedObserved EffectReference
C1-C10Anticancer ActivityActivity increases with increasing chain length. nih.gov
C8 (Octyl)Antiviral (HCV)Showed the highest activity compared to C1, C4, C6, and C10 esters. mdpi.com
C4-C12COX-1 and COX-2 Enzyme InhibitionInhibited COX-1 by 50-90% and COX-2 by ~70%. acs.org
C16-C22Lipid Peroxidation InhibitionShowed high activity (60-70%) at 5 μg/mL. acs.org

Role of Hydroxyl Substituents on Aromatic Ring

The phenolic portion of this compound, specifically the 3,4-dihydroxy substitution pattern on the phenyl ring, is a cornerstone of its biological activity. This catechol moiety is a well-established pharmacophore responsible for the potent antioxidant properties of this class of compounds.

The two adjacent hydroxyl groups are critical for scavenging free radicals and reactive oxygen species (ROS). nih.gov The 4-OH group is considered more favorable than the 3-OH for radical trapping. nih.gov This arrangement allows for the donation of hydrogen atoms to stabilize free radicals, with the resulting phenoxyl radical being stabilized by resonance. The presence of the catechol ring is considered a vital feature for the ROS scavenging action. nih.gov

Studies have shown that any modification to this dihydroxy system can significantly alter the compound's activity. For example, the removal of one or both hydroxyl groups, or their substitution with methoxy (B1213986) groups, can lead to a decrease in antioxidant and anticancer activities. nih.gov However, in some cases, substituting one of the hydroxyl groups can enhance specific activities. nih.gov The intramolecular hydrogen bond that can form between the 3-OH and 4-OH groups also plays a role in its antioxidant capacity. nih.gov Therefore, the intact 3,4-dihydroxy aromatic ring is an indispensable feature for the biological functions of this compound.

Stereochemical Considerations (E/Z Isomerism) and Biological Impact

Stereochemistry plays a pivotal role in the biological activity of molecules, as interactions with enzymes and receptors are often highly specific to the three-dimensional shape of a compound. nih.gov this compound possesses a double bond in its prop-2-enoate linker, which can exist as either the E (trans) or Z (cis) isomer.

The naturally occurring and synthetically prepared forms of caffeic acid and its esters, including the octyl ester, are predominantly the E isomer. researchgate.net This configuration is generally more stable and is considered the biologically active form for many of its observed effects. The planarity between the benzene (B151609) ring and the propenoate linker in the E configuration facilitates electron delocalization, which is important for its antioxidant activity.

While specific comparative studies on the biological impact of the E versus Z isomers of octyl caffeate are not extensively detailed, the principle of stereoselectivity is well-established in pharmacology. The precise spatial arrangement of functional groups is critical for fitting into the binding site of a biological target. For many classes of compounds, one stereoisomer is significantly more potent than the others, and in some cases, other isomers can be inactive or even have different biological effects. nih.gov Therefore, the E configuration of this compound is considered a crucial structural feature for its biological profile.

Comparison with Parent Caffeic Acid and Other Phenolic Derivatives

The biological profile of this compound is best understood when compared to its parent compound, caffeic acid, and other related phenolic derivatives. The esterification of caffeic acid to form the octyl ester significantly increases its lipophilicity, which generally enhances its biological activity.

Compared to caffeic acid, which is more polar, octyl caffeate can more readily partition into lipid environments, such as cell membranes. This enhanced bioavailability at the site of action often translates to greater potency. Studies have consistently shown that esterification enhances the antioxidant capacities of caffeic acid. nih.govresearchgate.net For example, while caffeic acid itself is a potent antioxidant, this compound often exhibits superior anti-inflammatory and antioxidant actions. researchgate.net

When compared to other phenolic derivatives, the activity varies depending on the specific structural features and the biological endpoint being measured. For instance, in assays measuring the inhibition of LDL oxidation, caffeoyl esters demonstrated some of the highest specific antioxidant activity. nih.gov In contrast, studies on antioxidant activity against hydroxyl radicals showed that caffeic acid was a weaker antioxidant than its conjugates like caftaric acid and cichoric acid. mdpi.com The effectiveness of caffeic acid esters against bacterial growth has also been found to be greater than that of simple phenolic esters. mdpi.comnih.gov This highlights that the combination of the caffeoyl core with an appropriate alkyl ester, such as the octyl group, creates a molecule with a distinct and often enhanced activity profile compared to its parent acid and other derivatives.

Table 2: Comparative Antioxidant Activity of Caffeic Acid and Its Derivatives
CompoundStructural FeatureRelative Antioxidant ActivityReference
Caffeic Acid (Parent Compound)Carboxylic acidPotent, but often less so than its lipophilic esters. Weaker than conjugates against HO• radical. researchgate.netmdpi.com
Octyl CaffeateC8 alkyl esterGenerally enhanced antioxidant and anti-inflammatory activity compared to caffeic acid due to increased lipophilicity. nih.govresearchgate.netresearchgate.net
Other Caffeic Acid Esters (e.g., Methyl, Ethyl)Shorter alkyl estersActivity is dependent on chain length; often more active than caffeic acid. acs.orgnih.gov
Caffeic Acid Conjugates (e.g., Caftaric Acid)Esterified with other natural acids (e.g., tartaric acid)Showed higher activity than caffeic acid in specific assays (e.g., HO• radical scavenging). mdpi.com

Metabolism and Pharmacokinetics in Preclinical Contexts

In Vitro Metabolic Profiling (e.g., using human intestinal epithelium Caco-2 cells)

While direct in vitro metabolic profiling of octyl caffeate using Caco-2 cells has not been extensively documented, the behavior of related caffeic acid esters in this model offers significant insights. Caco-2 cells, a human colon adenocarcinoma cell line, are a well-established model for studying intestinal drug absorption and metabolism. mdpi.comhelsinki.fi

In silico predictions for a series of alkyl caffeates have suggested low permeability through Caco-2 cells. researchgate.net It is also known that Caco-2 cells express carboxylesterases, enzymes that could potentially hydrolyze the ester bond of octyl caffeate, breaking it down into caffeic acid and octanol (B41247). nih.gov The parent compound, caffeic acid, is known to be absorbed in the small intestine. nih.gov

Metabolite Identification and Characterization (non-human)

A primary metabolic route for caffeic acid esters is likely hydrolysis to caffeic acid. mdpi.com Once formed, caffeic acid undergoes extensive phase II metabolism. Studies in rats using radiolabeled caffeic acid have identified numerous metabolites, primarily conjugates. nih.gov These include 3'-O- and 4'-O-sulfates and glucuronides of caffeic acid, as well as methylated derivatives like ferulic acid and isoferulic acid, which are also subsequently conjugated. nih.gov

Research on bornyl caffeate in rats identified a total of 30 metabolites, indicating a complex metabolic fate. semanticscholar.org The metabolic pathways included phase I reactions (reduction, oxidation, hydrolysis) and phase II reactions (glucuronidation, sulfation, O-methylation, and glycine (B1666218) conjugation). semanticscholar.org Glucuronidation, sulfation, and O-methylation were identified as the main metabolic pathways. semanticscholar.org

Furthermore, in vitro studies using human fecal microbiota have shown that caffeic acid and its esters are metabolized to compounds like 3-hydroxyphenylpropionic acid and benzoic acid, suggesting that esterification does not significantly alter metabolism by gut bacteria. nih.gov

Table 1: Potential Metabolites of Octyl Caffeate Based on Caffeic Acid and Bornyl Caffeate Metabolism in Rats

Parent Compound Metabolic Pathway Identified Metabolites
Caffeic AcidPhase II Conjugation3'-O-sulfate, 4'-O-sulfate, 3'-O-glucuronide, 4'-O-glucuronide
Caffeic AcidMethylation & ConjugationFerulic acid-4'-O-sulfate, Ferulic acid-4'-O-glucuronide, Isoferulic acid-4'-O-sulfate
Bornyl CaffeateHydrolysis, Reduction, Oxidation, Glucuronidation, Sulfation, O-methylation, Glycine ConjugationNumerous Phase I and Phase II metabolites
Caffeic Acid EstersGut Microbiota Metabolism3-Hydroxyphenylpropionic acid, Benzoic acid

This table is predictive and based on data from related compounds.

Absorption, Distribution, Excretion (ADE) in Animal Models

While a complete ADE profile for octyl caffeate is not available, studies on related compounds provide a framework for its likely pharmacokinetic behavior. The oral administration of n-octyl caffeate to mice in a cancer metastasis model demonstrated a biological effect, which implies at least some degree of systemic absorption. nih.gov

Pharmacokinetic studies of bornyl caffeate in rats after oral administration showed rapid absorption, with a time to maximum plasma concentration (Tmax) of 0.53 hours and a maximum plasma concentration (Cmax) of 409.33 ng/mL. semanticscholar.org This suggests that other lipophilic caffeic acid esters like octyl caffeate may also be absorbed relatively quickly.

Table 2: Pharmacokinetic Parameters of Bornyl Caffeate in Rats

Parameter Value
Tmax (Time to Peak Concentration)0.53 h
Cmax (Maximum Plasma Concentration)409.33 ng/mL

Data from a study on bornyl caffeate, a related caffeic acid ester. semanticscholar.org

Bioavailability Considerations in Preclinical Formulations

The primary motivation for synthesizing alkyl caffeates like octyl caffeate is to enhance their lipophilicity compared to the more polar caffeic acid. nih.gov This modification is intended to improve solubility in lipid-based formulations and potentially enhance membrane permeability and oral bioavailability.

However, the bioavailability of the intact ester is a key consideration. Some caffeic acid esters, such as CAPE, are known to be rapidly hydrolyzed in rat plasma by carboxylesterases, which would release caffeic acid into circulation. mdpi.com This rapid hydrolysis can limit the systemic exposure to the intact ester. Interestingly, CAPE appears to be more stable in human plasma than in rat plasma, highlighting species differences in metabolism. mdpi.com

The bioavailability of caffeic acid itself has been a subject of study, with pharmacokinetic data available from rat models. nih.gov Enhancing the stability and absorption of these compounds is an ongoing area of research. For example, a synthesized nitro-derivative of CAPE (CAPE-NO2) showed a twofold greater area under the curve (AUC) compared to CAPE in rats, indicating that structural modifications can significantly improve bioavailability. nih.govtandfonline.com These findings suggest that the formulation and specific chemical structure of octyl caffeate will be critical determinants of its ultimate bioavailability in preclinical models.

Computational and Theoretical Approaches in Research

Quantum Mechanical (Ab Initio) Methods for Structural Analysis

Quantum mechanical methods, particularly ab initio calculations and Density Functional Theory (DFT), are fundamental to understanding the electronic structure and geometry of molecules from first principles, without reliance on empirical data. jns.edu.af For derivatives of caffeic acid, these methods are employed to perform complete conformational analyses, determining the most stable three-dimensional structures. uc.pt

Studies on caffeic acid, the parent compound of Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, have utilized DFT and ab initio calculations to investigate its conformational landscape. uc.ptresearchtrend.net These analyses revealed that the conformational preferences are primarily dictated by the stabilizing effect of π-electron delocalization, leading to largely planar most-stable conformers. uc.ptrsc.org Such calculations are crucial for determining optimized geometries, vibrational frequencies, and potential energy profiles associated with the rotation around various chemical bonds. uc.pt

For this compound, these computational techniques can elucidate how the addition of the octyl ester group influences the electronic properties and geometry of the core caffeoyl structure. Key parameters such as bond dissociation enthalpies (BDEs) and ionization potentials (IPs), which are critical for antioxidant activity, can be accurately computed. rsc.org For instance, DFT studies on related phenolic acids have shown that a high degree of conjugation and extended spin delocalization in the resulting phenoxyl radicals are key to their radical scavenging activity. nih.gov These theoretical calculations provide a foundational understanding of the molecule's intrinsic reactivity and structural stability.

Table 1: Theoretical Parameters Calculated for Caffeic Acid Using Quantum Mechanical Methods

Molecular Docking Studies for Target Identification and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug discovery to identify potential biological targets for a ligand and to elucidate the specific interactions at the binding site that stabilize the ligand-protein complex.

For derivatives of caffeic acid, molecular docking studies have been instrumental in exploring their interactions with a variety of protein targets. For example, Caffeic Acid Phenethyl Ester (CAPE), a well-studied analogue, has been docked against targets like p38 MAP kinase and ERK1/2, showing favorable binding energies compared to known inhibitors. nih.gov Similarly, caffeic acid itself has been studied as an inhibitor of acetylcholinesterase (AChE), a key target in Alzheimer's disease research. indexcopernicus.comugm.ac.id

These studies reveal that the binding of caffeoyl derivatives is typically stabilized by a combination of interactions:

Hydrogen Bonds: The catechol (3,4-dihydroxy) moiety of the caffeoyl group is a potent hydrogen bond donor, frequently forming interactions with polar amino acid residues in the protein's active site.

Hydrophobic and π-Interactions: The aromatic ring and the propenoate linker can engage in hydrophobic, π-π stacking, and π-anion interactions with nonpolar and aromatic residues like tryptophan and tyrosine. ugm.ac.id

In the case of this compound, the long, lipophilic octyl chain would be expected to significantly influence its binding profile. This chain could extend into hydrophobic pockets within a protein's binding site, potentially increasing binding affinity and altering selectivity compared to smaller caffeic acid esters. Docking simulations can predict these interactions, guiding the selection of promising biological targets for further experimental validation.

Table 2: Examples of Molecular Docking Studies on Caffeic Acid Derivatives

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular systems, offering insights into conformational changes, ligand-protein complex stability, and interactions with biological environments like cell membranes. tuni.fi

MD simulations are particularly valuable for understanding how molecules like this compound behave in a biological context. For instance, simulations can assess the stability of a ligand within a protein's binding pocket, as predicted by initial docking studies. nih.gov These simulations can reveal whether the key interactions are maintained over time and how the protein's flexibility accommodates the ligand.

Furthermore, the amphiphilic nature of this compound, with its polar catechol head and nonpolar octyl tail, makes its interaction with lipid bilayers a key area of interest. MD simulations are uniquely suited to model how such molecules insert into and orient within a cell membrane. nih.gov Studies on related phenolic compounds have used MD simulations to investigate their partitioning into lipid domains and their effect on membrane properties. nih.gov The octyl chain would likely anchor the molecule within the hydrophobic core of the membrane, while the caffeoyl headgroup resides near the polar headgroup region of the lipids, an interaction that MD simulations can model in atomic detail.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and to guide the design of more effective molecules. derpharmachemica.com

For caffeic acid and its derivatives, QSAR studies have consistently shown that their various biological activities are strongly dependent on their physicochemical properties, particularly hydrophobicity and molar refractivity. researchgate.netnih.gov A bilinear correlation is often observed, where activity increases with hydrophobicity up to an optimal point, after which it may decrease. researchgate.net This trend suggests that the molecule must be sufficiently lipophilic to cross cell membranes and reach its target, but not so lipophilic that it remains sequestered in the membrane. researchgate.net

The addition of the eight-carbon alkyl chain in this compound significantly increases its lipophilicity compared to caffeic acid or its smaller esters. This modification is a key structural feature that QSAR models would identify as a major determinant of its biological activity. QSAR studies on various caffeates have established clear correlations between the length of the ester chain and activities such as antioxidant, anti-platelet, and antitumor effects. researchgate.netresearchgate.netnih.gov Therefore, QSAR modeling supports the rationale that esterification with a lipophilic group like octanol (B41247) is a viable strategy for enhancing the biological efficacy of the caffeic acid scaffold.

Table 3: Key Molecular Descriptors in QSAR Models for Caffeic Acid Derivatives

Research Applications and Future Directions

Development of Research Tools and Probes

The distinct physicochemical and biological properties of octyl caffeate make it a valuable tool for scientific investigation. Its lipophilic nature allows it to readily associate with lipid-rich structures, such as cell membranes and lipid droplets. This characteristic positions it as a potential molecular probe for studying cellular processes involving these components.

As a potent antioxidant, octyl caffeate can be employed as a research tool to investigate the roles of oxidative stress in various cellular and physiological pathways. lktlabs.comnih.gov By introducing it into experimental systems, researchers can modulate levels of reactive oxygen species (ROS) and observe the downstream effects on signaling cascades, gene expression, and cell fate. Its known inhibitory effects on specific enzymes and signaling molecules, including c-Jun N-terminal kinases (JNK), extracellular signal-regulated kinases (ERK), and inducible nitric oxide synthase (iNOS), allow it to be used as a probe to dissect the function of these pathways in different disease models. lktlabs.com

Potential as a Preclinical Lead Compound in Drug Discovery

Octyl caffeate has demonstrated a range of biological activities that underscore its potential as a lead compound for the development of new therapeutic agents. Its antioxidative, anti-metastatic, anticancer, and chemopreventive properties have been noted in several preclinical studies. lktlabs.com

In oncology research, octyl caffeate has been shown to induce apoptosis in highly liver-metastatic murine colon carcinoma cell lines. medchemexpress.com Furthermore, studies on animal models of tumor metastasis have indicated that it can decrease the formation of tumor nodules. lktlabs.com The broader family of caffeic acid esters has been extensively studied for neuroprotective, anti-inflammatory, and antiviral activities, providing a strong rationale for the further investigation of octyl caffeate in these areas. nih.govbenthamscience.com A closely related derivative, N-octyl caffeamide, has shown significant promise in preventing the progression of diabetes and hepatic steatosis in obese mice by activating key metabolic regulators like AMP-activated protein kinase (AMPK) and inhibiting protein tyrosine phosphatase 1B (PTP1B). mdpi.com These findings suggest that octyl caffeate is a strong candidate for development in metabolic disease research.

Table 1: Selected Preclinical Research Findings for Octyl Caffeate and Related Derivatives

CompoundBiological ActivityExperimental ModelKey FindingsReference
Octyl CaffeateAnticancer / Apoptosis InductionMurine Colon 26-L5 Carcinoma CellsDemonstrated selective antiproliferative activity. medchemexpress.com
Octyl CaffeateAnti-metastaticAnimal models of tumor metastasisDecreased the number of tumor nodules. lktlabs.com
Octyl CaffeateAntioxidant / Anti-inflammatoryRat brain homogenate; Rat aortic smooth muscle cellsDecreased lipid peroxidation and suppressed LPS/IFN-γ-induced iNOS gene expression. lktlabs.comnih.gov
N-Octyl CaffeamideAntidiabetic / Anti-hepatic steatosisHigh-fat diet-induced obese micePrevented hyperglycemia and hepatic lipid storage via AMPK activation and PTP1B inhibition. mdpi.com

Biotechnological Applications (e.g., in functional materials research for drug delivery systems)

The lipophilicity of octyl caffeate is a key attribute for its application in biotechnology, particularly in the design of functional materials for drug delivery. Its poor water solubility, a common challenge for many bioactive compounds, can be overcome by incorporating it into lipid-based nanoformulations. Systems such as liposomes and polymeric nanoparticles are well-suited for encapsulating lipophilic molecules like octyl caffeate.

This encapsulation can enhance the compound's stability, improve its bioavailability, and enable controlled or targeted release. For instance, research on caffeic acid phenethyl ester (CAPE), another lipophilic caffeate, has shown that nano-liposomal formulations can improve its efficacy. nih.gov Similarly, methyl caffeate and CAPE have been successfully loaded into poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which demonstrated sustained-release properties and enhanced antibacterial activity. nih.gov The octyl chain of octyl caffeate facilitates its efficient integration into the lipid bilayers of liposomes or the polymeric matrix of nanoparticles, making it an excellent candidate for developing advanced drug delivery systems for applications in cancer therapy, inflammation, and infectious diseases.

Advanced Study of Biological System Interactions

Octyl caffeate interacts with biological systems at multiple levels, from cellular membranes to intracellular signaling pathways. Its ester chain allows it to intercalate into the lipid bilayer of cell membranes, potentially altering membrane fluidity and the function of membrane-bound proteins.

At the molecular level, octyl caffeate has been shown to modulate several key signaling pathways. It can decrease the activity of xanthine (B1682287) oxidase, an enzyme involved in generating ROS, and inhibit the activation of the JNK and ERK signaling pathways, which are critical in cellular responses to stress, inflammation, and proliferation. lktlabs.com It also suppresses the expression of the iNOS gene, thereby reducing the production of nitric oxide (NO), a key mediator of inflammation. lktlabs.com Molecular docking studies, which predict the binding of a molecule to a protein, suggest that caffeic acid derivatives can interact with targets like cyclooxygenase (COX) enzymes, which are central to the inflammatory process. nih.gov Furthermore, studies on related compounds provide insight into other potential interactions. For example, ethyl caffeate has been found to inhibit Aryl Hydrocarbon Receptor (AhR) signaling, a pathway involved in immune regulation and responses to environmental toxins. mdpi.com

Table 2: Known and Predicted Molecular Targets of Octyl Caffeate and Related Compounds

Compound FamilyMolecular Target/PathwayObserved/Predicted EffectReference
Octyl CaffeateXanthine OxidaseInhibition lktlabs.com
Octyl CaffeateJNK and ERK SignalingInhibition of activation lktlabs.com
Octyl CaffeateiNOS Gene ExpressionSuppression lktlabs.com
N-Octyl CaffeamideAMP-activated protein kinase (AMPK)Activation mdpi.com
N-Octyl CaffeamideProtein Tyrosine Phosphatase 1B (PTP1B)Inhibition mdpi.com
Ethyl CaffeateAryl Hydrocarbon Receptor (AhR)Inhibition mdpi.com
Caffeic Acid DerivativesCyclooxygenase (COX) EnzymesInhibition (Predicted by docking) nih.gov

Emerging Research Areas and Unexplored Mechanisms

Future research on octyl caffeate is poised to explore several exciting new directions. One emerging area is the investigation of its synergistic effects when combined with other therapeutic agents. A study on caffeate esters demonstrated that their antioxidant activity was significantly enhanced in the presence of cysteinyl thiols, suggesting that combinations could lead to more potent formulations. nih.gov

The development of ROS-responsive prodrugs based on caffeate esters is another novel research avenue. researchgate.net Such systems are designed to release the active antioxidant compound specifically at sites of high oxidative stress, offering a targeted therapeutic approach. While the parent compound CAPE is known to modulate complex pathways like Nrf2 and NF-κB, which are central to cellular antioxidant and inflammatory responses, the specific effects of octyl caffeate on these master regulatory pathways remain a largely unexplored area ripe for investigation. nih.govnih.gov Additionally, the precise molecular mechanisms underlying all of its observed biological activities have not been fully elucidated, presenting opportunities for further mechanistic studies.

Methodological Advancements in Research Techniques

Advances in chemical synthesis and analytical methods are facilitating more in-depth research on octyl caffeate. While early methods relied on standard chemical catalysts like p-toluenesulfonic acid, newer techniques offer improved efficiency and sustainability. rsc.orgresearchgate.net Enzymatic synthesis using immobilized lipases, such as Novozym 435, provides a greener alternative under mild reaction conditions. researchgate.netrsc.org More recently, the use of novel ionic liquids as catalysts has been shown to produce high yields of alkyl caffeates in shorter reaction times. rsc.orgnih.gov

For the purification and analysis of octyl caffeate, high-performance liquid chromatography (HPLC) remains the gold standard. rsc.org The development of advanced sample preparation techniques, such as solid-phase extraction (SPE), allows for efficient clean-up and concentration from complex biological matrices, improving the accuracy of quantification. researchgate.netscilit.com In parallel, the increasing use of in silico methods, including molecular docking, allows researchers to predict the biological targets of octyl caffeate and guide experimental design, accelerating the pace of discovery. nih.govmdpi.com

Table 3: Comparison of Synthesis Methods for Alkyl Caffeates

MethodCatalystKey AdvantagesKey DisadvantagesReference
Chemical Synthesisp-Toluenesulfonic acid / H₂SO₄Inexpensive and well-established.Harsh reaction conditions, potential for side products. rsc.orgresearchgate.net
Enzymatic SynthesisImmobilized Lipase (B570770) (e.g., Novozym 435)Mild reaction conditions, high specificity, environmentally friendly.Longer reaction times, higher cost of enzyme. researchgate.netrsc.org
Ionic Liquid CatalysisAcidic Ionic Liquids (e.g., [Hnmp]HSO₄)High catalytic activity, high yields, potential for recyclability.Relatively new technology, catalyst cost may be a factor. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for the identification and quantification of Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate in complex matrices?

  • Methodology :

  • HPLC-UV/Vis : Use reverse-phase C18 columns with mobile phases (e.g., methanol/water with 0.1% formic acid) for separation. UV detection at 280–320 nm is optimal due to the compound’s conjugated aromatic system .
  • NMR Spectroscopy : Employ 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm ester linkage and aromatic protons. Key signals include δ 7.5–6.5 ppm (aromatic protons) and δ 4.1–4.3 ppm (octyl ester methylene) .
  • Mass Spectrometry (LC-MS/MS) : High-resolution MS in negative ion mode can detect the molecular ion [M-H]^- at m/z 348.3 (calculated for C17H22O4\text{C}_{17}\text{H}_{22}\text{O}_4) with fragmentation patterns indicating loss of the octyl chain .

Q. How can this compound be synthesized, and what purification steps are critical?

  • Methodology :

  • Esterification : React caffeic acid with octanol using acid catalysts (e.g., H2 _2SO4_4) or enzymatic methods (lipases) under reflux. Monitor reaction progress via TLC .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester. Confirm purity via melting point (110–112°C for octadecyl analog ) and HPLC (>95% purity).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.